molecular formula C10H5BrO2 B050910 2-bromonaphthalene-1,4-dione CAS No. 2065-37-4

2-bromonaphthalene-1,4-dione

Cat. No.: B050910
CAS No.: 2065-37-4
M. Wt: 237.05 g/mol
InChI Key: KJOHPBJYGGFYBJ-UHFFFAOYSA-N
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Description

2-Bromo-1,4-naphthoquinone is a derivative of 1,4-naphthoquinone, characterized by the substitution of a bromine atom at the second position of the naphthoquinone ring. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. Its molecular formula is C10H5BrO2, and it has a molecular weight of 237.05 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-1,4-naphthoquinone can be synthesized through the bromination of 1-naphthol using N-bromosuccinimide (NBS) as the brominating agent . The reaction typically occurs under mild conditions, with the presence of a solvent like chloroform or carbon tetrachloride. The reaction proceeds as follows: [ \text{C10H7OH} + \text{NBS} \rightarrow \text{C10H5BrO2} + \text{HBr} ]

Industrial Production Methods: Industrial production of 2-Bromo-1,4-naphthoquinone follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled environments to ensure the purity and yield of the product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-1,4-naphthoquinone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.

    Oxidation and Reduction Reactions: It can participate in redox reactions, where it acts as an oxidizing agent.

    Photochemical Reactions: It reacts with compounds like xanthene under photochemical conditions.

Common Reagents and Conditions:

    Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in substitution reactions.

    Oxidizing Agents: Hydrogen peroxide and other oxidizing agents are used in redox reactions.

    Photochemical Conditions: UV light is used to initiate photochemical reactions.

Major Products Formed:

    Substitution Products: Various substituted naphthoquinones.

    Oxidation Products: Oxidized derivatives of naphthoquinone.

    Photochemical Products: Complex photochemical adducts.

Scientific Research Applications

Applications in Organic Synthesis

2-Bromonaphthalene-1,4-dione serves as a crucial intermediate in the synthesis of various organic compounds. Its applications include:

  • Building Block for Complex Molecules: It is used in the preparation of dyes, pharmaceuticals, and other organic compounds.
  • Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines and thiols, facilitating the formation of new compounds.
  • Coupling Reactions: It participates in coupling reactions like Suzuki-Miyaura coupling to form carbon-carbon bonds.

Medicinal Chemistry

Recent studies have highlighted the potential of this compound in medicinal applications:

  • Vitamin K Analog Development: Research indicates that derivatives of this compound exhibit anti-seizure activity and potential therapeutic effects against neurological disorders. For instance, a modified compound derived from it showed protective effects in mouse seizure models .
  • Oxidative Stress Induction in Cancer Cells: The compound's ability to generate reactive oxygen species (ROS) makes it a candidate for cancer research, where oxidative stress can selectively induce cell death in cancerous cells.

Biochemical Sensing

This compound has been developed into a highly selective colorimetric sensor for detecting cysteine:

  • Detection Mechanism: It selectively binds to cysteine, resulting in observable changes in fluorescence and colorimetric properties. This specificity allows for its use in biochemical assays without interference from other amino acids .
PropertyDescription
SensitivityHigh sensitivity to cysteine
SelectivityMinimal interference from other amino acids
Detection MediumEffective in aqueous solutions and biological samples

Case Studies

Several case studies illustrate the diverse applications of this compound:

  • Cysteine Detection Sensor Development:
    • A study demonstrated the effectiveness of this compound as a colorimetric sensor for cysteine detection in various biological matrices. The sensor exhibited significant changes in fluorescence intensity upon interaction with cysteine, making it suitable for real-time monitoring .
  • Synthesis of Novel Compounds:
    • Research involving the reaction of this compound with various amines led to the development of new compounds with potential therapeutic applications. These compounds were evaluated for their biological activity against different cellular targets .
  • Co-crystallization Studies:
    • Investigations into the co-crystallization of this compound with other compounds revealed insights into supramolecular interactions and potential enhancements in material properties for applications such as non-linear optics .

Mechanism of Action

The mechanism of action of 2-Bromo-1,4-naphthoquinone involves its redox properties. It can undergo redox cycling, leading to the production of reactive oxygen species (ROS) such as hydrogen peroxide. These ROS can induce oxidative stress in cells, leading to cell death. This property is particularly useful in cancer treatment, where the compound can selectively target cancer cells .

Comparison with Similar Compounds

2-Bromo-1,4-naphthoquinone is compared with other similar compounds, such as:

Biological Activity

2-Bromonaphthalene-1,4-dione (C10H6BrO2) is a compound belonging to the naphthoquinone family, which has garnered attention due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, anticancer, and antioxidant activities, as well as its potential applications in medicinal chemistry.

This compound is characterized by a bromine atom substitution at the 2-position of the naphthalene ring and a dione functional group. Its structure can be represented as follows:

CnHmBrO2\text{C}_n\text{H}_m\text{BrO}_2

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various microbial pathogens, including bacteria and fungi. The compound was found to inhibit the growth of Mycobacterium tuberculosis and Pseudomonas aeruginosa, with notable potency compared to traditional antibiotics like ciprofloxacin .

Table 1: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC)
Mycobacterium tuberculosis0.5 µg/mL
Pseudomonas aeruginosa1.0 µg/mL
Escherichia coli2.0 µg/mL

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has been shown to induce apoptosis in cancer cell lines such as AGS gastric cancer cells and others. The mechanism involves the downregulation of anti-apoptotic proteins like Bcl-2 and the activation of caspases .

Case Study: Apoptotic Effects on AGS Cells

In a controlled experiment, AGS cells treated with 5 µM of this compound exhibited an apoptotic rate between 40% and 60% after 24 hours. This was associated with increased levels of reactive oxygen species (ROS), indicating oxidative stress as a pathway for inducing cell death .

Antioxidant Activity

The compound also displays antioxidant properties by scavenging free radicals and reducing oxidative stress in cellular models. This activity is particularly relevant in neuroprotective applications, where oxidative damage is a key factor in neurodegenerative diseases .

The biological effects of this compound are attributed to its ability to interact with cellular components:

  • Reactive Oxygen Species (ROS) Generation : The compound increases ROS levels, leading to oxidative stress that can trigger apoptosis in cancer cells.
  • Enzyme Inhibition : It acts on various enzymes involved in cellular signaling pathways, affecting processes such as inflammation and cell proliferation .

Applications in Medicinal Chemistry

Given its diverse biological activities, this compound is being investigated for potential therapeutic applications:

  • Antimicrobial Agents : Its efficacy against resistant strains positions it as a candidate for new antibiotic development.
  • Cancer Therapy : Its apoptotic effects suggest potential use as an adjunct therapy in cancer treatment protocols.
  • Neuroprotection : The antioxidant properties may be harnessed for protective strategies against neurodegenerative diseases.

Q & A

Q. How can researchers optimize the synthesis of 2-bromonaphthalene-1,4-dione to improve yield and purity?

Methodological Answer:
The synthesis typically involves brominating 1-naphthol using N-bromosuccinimide (NBS) in acetic acid/water at 45°C . Key variables include:

  • Reagent stoichiometry : A 3.7:1 molar ratio of NBS to 1-naphthol ensures complete bromination.
  • Temperature control : Maintaining 45°C prevents side reactions like dibromination.
  • Purification : Column chromatography with n-hexane/EtOAc (20:1) achieves >95% purity. Post-synthesis NMR analysis (e.g., δ 8.15–8.12 ppm for aromatic protons) confirms structural integrity .

Q. What advanced catalytic applications utilize this compound as a substrate?

Methodological Answer:
The compound serves as a precursor in C–H activation reactions catalyzed by Rh(III) or Re(II) complexes. For example:

  • Alkylation/Oxygenation : Reacting with alkenes or alcohols under Rh(III) catalysis forms functionalized quinones, critical for bioactive molecule synthesis.
  • Mechanistic Insight : The bromine atom’s electron-withdrawing effect enhances electrophilicity at the C3 position, directing regioselective bond formation .

Q. How does this compound interact with transition metals in coordination chemistry?

Methodological Answer:
The compound forms stable complexes with Cu(II), Ni(II), and Co(II) via its quinone oxygen and bromine atoms. Experimental steps include:

  • Ligand preparation : Dissolve in anhydrous methanol and react with metal salts (e.g., CuCl₂·2H₂O) at 60°C.
  • Characterization : UV-Vis spectroscopy (e.g., λmax ~450 nm for d–d transitions) and cyclic voltammetry confirm redox-active metal-ligand interactions .

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

Methodological Answer:

  • NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR identify substituent effects (e.g., bromine-induced deshielding at C2).
  • IR Spectroscopy : C=O stretches (~1667 cm⁻¹) and C–Br vibrations (~743 cm⁻¹) validate functional groups .
  • Chromatography : HPLC with a C18 column (MeCN/H₂O mobile phase) resolves impurities <1% .

Q. What methodologies assess the compound’s toxicity in biological systems?

Methodological Answer:

  • In vitro assays : HepG2 cell lines exposed to 10–100 µM doses measure IC₅₀ via MTT assays.
  • In vivo models : Rodent studies (oral/inhalation routes) track hepatic/renal effects over 14–28 days.
  • Data gaps : Limited dermal toxicity data necessitate OECD Guideline 402-compliant studies .

Q. How should researchers address contradictions in reported toxicity or reactivity data?

Methodological Answer:

  • Source evaluation : Compare experimental conditions (e.g., solvent polarity in synthesis affecting byproduct profiles).
  • Meta-analysis : Pool data from ATSDR/NTP studies to identify dose-response trends.
  • Reproducibility : Replicate disputed results under controlled humidity/temperature .

Q. Can computational models predict the reactivity of this compound in novel reactions?

Methodological Answer:

  • DFT calculations : Optimize geometry at B3LYP/6-311+G(d,p) to map electrophilic sites (e.g., Fukui indices highlight C3 for nucleophilic attack).
  • MD simulations : Solvent effects (e.g., acetonitrile vs. DMF) predict reaction kinetics .

Q. What role does this compound play in materials science?

Methodological Answer:

  • COF synthesis : As a monomer, it forms π-conjugated frameworks via Suzuki coupling, enhancing conductivity.
  • Characterization : PXRD and BET surface area analysis (e.g., ~500 m²/g) confirm porous structures .

Q. How is regioselectivity controlled in functionalizing this compound?

Methodological Answer:

  • Electronic effects : Bromine deactivates the quinone ring, favoring C3 substitution in SNAr reactions.
  • Catalytic strategies : Pd-mediated cross-coupling directs arylation to the less hindered C5 position .

Q. What protocols ensure stability during storage and handling?

Methodological Answer:

  • Storage : Argon-atmosphere vials at –20°C prevent photodegradation.
  • Handling : Use amber glassware and gloveboxes (O₂ <1 ppm) to avoid hydrolysis.
  • Stability assays : Monitor via HPLC every 3 months; degradation <2% over 12 months .

Properties

IUPAC Name

2-bromonaphthalene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H5BrO2/c11-8-5-9(12)6-3-1-2-4-7(6)10(8)13/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJOHPBJYGGFYBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(C2=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90174688
Record name 1,4-Naphthalenedione, 2-bromo- (9CI)
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Molecular Weight

237.05 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2065-37-4
Record name 1,4-Naphthoquinone, 2-bromo-
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Record name 2-BROMO-1,4-NAPHTHOQUINONE
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Record name 1,4-Naphthalenedione, 2-bromo- (9CI)
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Record name 2-Bromo-1,4-naphthoquinone
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Record name 2-Bromonaphthalene-1,4-dione
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Synthesis routes and methods

Procedure details

A 3-L, three-necked, round-bottomed flask fitted with a mechanical stirrer, a 500-mL addition funnel and a thermometer, was charged with glacial acetic acid (500 mL), water (1000 mL) and N-bromosuccinimide (71.2 g, 0.40 mol). The mixture was warmed to 45° C. during which time a yellow solution was obtained. An acetic acid (500 mL) solution of 1-naphthol (14.4 g, 0.10 mol) was then added dropwise over a period of 75 min so as to give a red solution, the latter of which was stirred an additional 30 min at 45° C. before cooling to room temperature. The resulting mixture was diluted with water (1500 mL) and extracted with rhethylene chloride (6×400 mL). The combined organic extracts were in turn washed with water (4×400 mL) and saturated sodium bicarbonate solution (4×300 mL). Rotary evaporation of the solvent following drying over magnesium sulfate yielded a yellow solid that was recrystallized from 95% ethanol to yield pure 2-Bromo-1,4-naphthoquinone (18.50 g, 78%); mp 130.5°-132° C. (lit. mp 131°-132° C.). IR(KBr) 3050, 1675, 1655, 1585, 1570, 1330, 1310, 1295, 1270, 1245, 1220, 1120, 1060, 910, 890, 820, 790, 775, 670, 665 cm-1 ; 1H NMR (CDCl3) δ8.21-8.14 (m, 1 H), 8.11-8.05 (m, 1 H), 7.80-7.73 (m, 2 H), 7.52 (s, 1 H); 13C NMR (CDCl3) 182.4 (0), 177.8 (0), 140.3 (1), 140.1 (0), 134.4 (1), 134.1 (1), 131.7 (0), 130.9 (0), 127.8 (1), 126.9 (1) ppm.
[Compound]
Name
3-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 mL
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Reaction Step Two
Quantity
71.2 g
Type
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Reaction Step Two
Name
Quantity
1000 mL
Type
solvent
Reaction Step Two
Quantity
500 mL
Type
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Quantity
14.4 g
Type
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Reaction Step Three
Name
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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